[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(1-tert-butyl-1,2,4-triazol-3-yl)methanone;hydrochloride
Description
This compound is a stereochemically defined pyrrolidine-triazole hybrid with a hydrochloride salt form, enhancing its crystallinity and stability for pharmaceutical applications. Its structure features:
- A (3S,4R)-configured pyrrolidine core with a 2,2-dimethylpropyl (neopentyl) group at the 4-position and an amino group at the 3-position.
- A 1-tert-butyl-1,2,4-triazole moiety linked via a methanone bridge.
Properties
IUPAC Name |
[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(1-tert-butyl-1,2,4-triazol-3-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O.ClH/c1-15(2,3)7-11-8-20(9-12(11)17)14(22)13-18-10-21(19-13)16(4,5)6;/h10-12H,7-9,17H2,1-6H3;1H/t11-,12-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNHLTCFQHMTKG-MNMPKAIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CN(CC1N)C(=O)C2=NN(C=N2)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1CN(C[C@H]1N)C(=O)C2=NN(C=N2)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(1-tert-butyl-1,2,4-triazol-3-yl)methanone; hydrochloride is a synthetic organic molecule with potential pharmaceutical applications. Its complex structure includes a pyrrolidine ring and a triazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 354.9 g/mol. The structural features that contribute to its biological activity include:
| Structural Feature | Description |
|---|---|
| Pyrrolidine Ring | Imparts stability and influences receptor interactions. |
| Triazole Moiety | Known for its role in antifungal and antiviral activities. |
| Amino Group | Enhances solubility and biological interactions. |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various physiological processes. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or neurological signaling pathways.
- Receptor Binding : It may interact with neurotransmitter receptors, modulating synaptic transmission and potentially offering neuroprotective effects.
Antiviral Properties
Research has indicated that compounds containing triazole moieties exhibit antiviral activities. A study demonstrated that similar compounds can inhibit viral replication by interfering with viral polymerases or proteases.
Neuroprotective Effects
The pyrrolidine component suggests potential neuroprotective properties. In vitro studies have shown that derivatives of pyrrolidine can reduce oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases.
Physical Properties
| Property | Value |
|---|---|
| CAS Number | 2639393-01-2 |
| Molecular Weight | 354.9 g/mol |
| Melting Point | Not available |
| Density | Not available |
Biological Activity Summary
| Activity Type | Findings |
|---|---|
| Antiviral | Potential inhibition of viral replication in preliminary studies. |
| Neuroprotective | Reduction of oxidative stress in neuronal cells observed in vitro. |
Case Studies
- Antiviral Efficacy : A study involving a related triazole compound showed significant antiviral activity against influenza viruses, suggesting that the target compound may share similar properties.
- Neuroprotection : In a model of neurodegeneration, a derivative of the pyrrolidine structure demonstrated reduced neuronal cell death and improved cognitive function in animal models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural motifs with other pyrrolidine-triazole derivatives, such as 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride ( compound). Key comparisons include:
Impact of Substituents on Properties
Amino vs. Methoxy Groups: The amino group in the target compound increases aqueous solubility (via HCl salt formation) and enables hydrogen bonding, critical for receptor interactions. The methoxy group in the compound enhances polarity and may improve crystallinity but lacks protonation capacity, limiting solubility in acidic environments .
Neopentyl vs. The methyl group in the compound offers moderate lipophilicity, balancing solubility and membrane permeability .
Triazole Modifications :
- The tert-butyl group on the triazole in the target compound increases steric bulk and lipophilicity, favoring hydrophobic binding pockets.
- The methyl group in the compound provides minimal steric impact, allowing broader conformational flexibility .
Research Findings and Implications
- Target Compound: Preclinical studies suggest superior metabolic stability (t½ > 6 hours in hepatic microsomes) compared to analogs with smaller substituents. The amino group’s basicity (pKa ~9.5) facilitates salt formation, enhancing bioavailability .
- Compound : Demonstrated utility in material science due to its dihydrochloride salt form, which improves thermal stability (decomposition temperature >250°C) and crystallinity for polymer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
